

Check Availability & Pricing

# Terconazole-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Terconazole-d4 |           |
| Cat. No.:            | B15142694      | Get Quote |

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at **Terconazole-d4**, a deuterated analog of the antifungal agent Terconazole. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

# **Core Data Presentation**

Below is a summary of the key quantitative data for **Terconazole-d4** and its parent compound, Terconazole.

| Property          | Terconazole-d4                                                                                                                                                                   | Terconazole (Unlabeled)                                                                                                                         |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1398065-50-3[1]                                                                                                                                                                  | 67915-31-5[1][2][3][4]                                                                                                                          |
| Molecular Weight  | 536.487 g/mol [5]                                                                                                                                                                | 532.46 g/mol [3]                                                                                                                                |
| Molecular Formula | C26D4H27Cl2N5O3[5]                                                                                                                                                               | C26H31Cl2N5O3[3][4]                                                                                                                             |
| Synonyms          | 2,2,6,6-tetradeuterio-1-[4-<br>[[(2R,4S)-2-(2,4-<br>dichlorophenyl)-2-(1,2,4-<br>triazol-1-ylmethyl)-1,3-<br>dioxolan-4-<br>yl]methoxy]phenyl]-4-propan-2-<br>ylpiperazine[1][5] | (±)-Terconazole, (±)-1-{4-[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethoxy]phenyl}-4-isopropylpiperazine[3] |



# Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Terconazole, a triazole antifungal agent, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of Terconazole is the enzyme lanosterol  $14\alpha$ -demethylase, a cytochrome P450 enzyme (CYP51) that is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, Terconazole blocks the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, which ultimately increases cell membrane permeability, disrupts essential cellular functions, and inhibits fungal growth.[4][6][7] [8][9]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Terconazole.



Click to download full resolution via product page

Figure 1. Terconazole's inhibition of the ergosterol biosynthesis pathway.

## **Experimental Protocols**

While a specific, detailed synthesis protocol for **Terconazole-d4** is not readily available in the public domain, its synthesis would likely involve the use of a deuterated piperazine precursor. The following sections provide detailed methodologies for key experiments relevant to the study of Terconazole and its deuterated analog.

# Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

## Foundational & Exploratory





This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Objective: To determine the minimum concentration of Terconazole that inhibits the visible growth of a fungal isolate.

#### Materials:

- Terconazole (or Terconazole-d4) stock solution (e.g., 1600 μg/mL in DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- 96-well microtiter plates
- Fungal inoculum (e.g., Candida albicans), standardized to 0.5 McFarland turbidity
- Spectrophotometer
- Incubator (35°C)

#### Procedure:

- Drug Dilution: Prepare serial twofold dilutions of Terconazole in RPMI-1640 medium in the 96-well plates. The final concentrations should typically range from 0.015 to 16 μg/mL. A growth control well (no drug) and a sterility control well (no inoculum) should be included.
- Inoculum Preparation: Suspend several colonies of the yeast isolate in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL).
- Inoculation: Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL in each well. Inoculate each well (except the sterility control) with the fungal suspension.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader.



# In Vitro Cytochrome P450 (CYP51) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Terconazole on fungal CYP51.

Objective: To measure the in vitro inhibition of lanosterol  $14\alpha$ -demethylase activity by Terconazole.

#### Materials:

- Recombinant fungal CYP51 (e.g., from Candida albicans)
- NADPH-cytochrome P450 reductase
- Lanosterol (substrate)
- Terconazole (or Terconazole-d4) at various concentrations
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- NADPH
- LC-MS/MS system for product analysis

#### Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
- Inhibitor Addition: Add Terconazole at various concentrations to the reaction mixtures.
  Include a control with no inhibitor.
- Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
- Reaction Initiation: Initiate the reaction by adding lanosterol and NADPH.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).







- Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
- Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the demethylated product.
- Data Analysis: Calculate the percent inhibition for each Terconazole concentration and determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The following diagram outlines the general workflow for an in vitro antifungal drug screening process.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal drug discovery: the process and outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Terconazole-d4: A Technical Overview for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142694#terconazole-d4-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com